(1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol
CAS No.:
Cat. No.: VC16685780
Molecular Formula: C20H32O3
Molecular Weight: 320.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H32O3 |
|---|---|
| Molecular Weight | 320.5 g/mol |
| IUPAC Name | (9aR,11aR)-6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol |
| Standard InChI | InChI=1S/C20H32O3/c1-18(2)14-6-5-12-13(19(14,3)10-8-15(18)21)7-9-20(4)16(22)11-23-17(12)20/h14-17,21-22H,5-11H2,1-4H3/t14?,15?,16?,17?,19-,20+/m0/s1 |
| Standard InChI Key | OJVSSCWLDLYDFI-FDXIFFQDSA-N |
| Isomeric SMILES | C[C@@]12CCC(C(C1CCC3=C2CC[C@]4(C3OCC4O)C)(C)C)O |
| Canonical SMILES | CC1(C2CCC3=C(C2(CCC1O)C)CCC4(C3OCC4O)C)C |
Introduction
The compound (1R,3aR,5aS,7R,9aR,11aR)-1,2,3a,4,5,5a,6,7,8,9,9a,10,11,11a-Tetradecahydro-6,6,9a,11a-tetramethylphenanthro[1,2-b]furan-1,7-diol is a complex organic molecule belonging to the class of polycyclic compounds. It features a tetradecahydro structure with multiple chiral centers, which contributes to its unique structural properties and potential applications in medicinal chemistry and material science .
Key Characteristics:
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Molecular Formula: C20H32O3
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Molecular Weight: Approximately 320.47 g/mol
Structural Elements:
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The compound consists of a phenanthro[1,2-b]furan core with tetramethyl substitution at positions 6, 6, 9a, and 11a.
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It includes two hydroxyl groups at positions 1 and 7, contributing to its diol functionality .
Synthesis Methodology:
The synthesis of such complex molecules often involves advanced organic synthesis techniques. A common approach is retrosynthetic analysis, which breaks down the target molecule into simpler precursors. This method allows for the systematic construction of the molecule through a series of chemical reactions, ensuring the correct stereochemistry and structural integrity.
Analytical Techniques
To confirm the structure and purity of the compound, several analytical techniques are employed:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.
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Mass Spectrometry (MS): Used to determine the molecular weight and confirm the molecular formula.
Potential Applications
Given its complex structure and unique properties, this compound has potential applications in:
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Medicinal Chemistry: Its structural complexity and chiral centers make it a candidate for interacting with biological targets, such as enzymes or receptors.
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Material Science: The compound's polycyclic structure could contribute to novel materials with specific optical or mechanical properties.
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